

Application Notes and Protocols for Studying Methallylescaline Metabolism in Human Liver Microsomes

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Compound of Interest

Compound Name: *Methallylescaline*

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These application notes provide a comprehensive guide for studying the metabolism of **Methallylescaline** using human liver microsomes (HLMs). The protocols outlined below are based on established methodologies for in vitro drug metabolism studies and incorporate specific findings related to **Methallylescaline**.

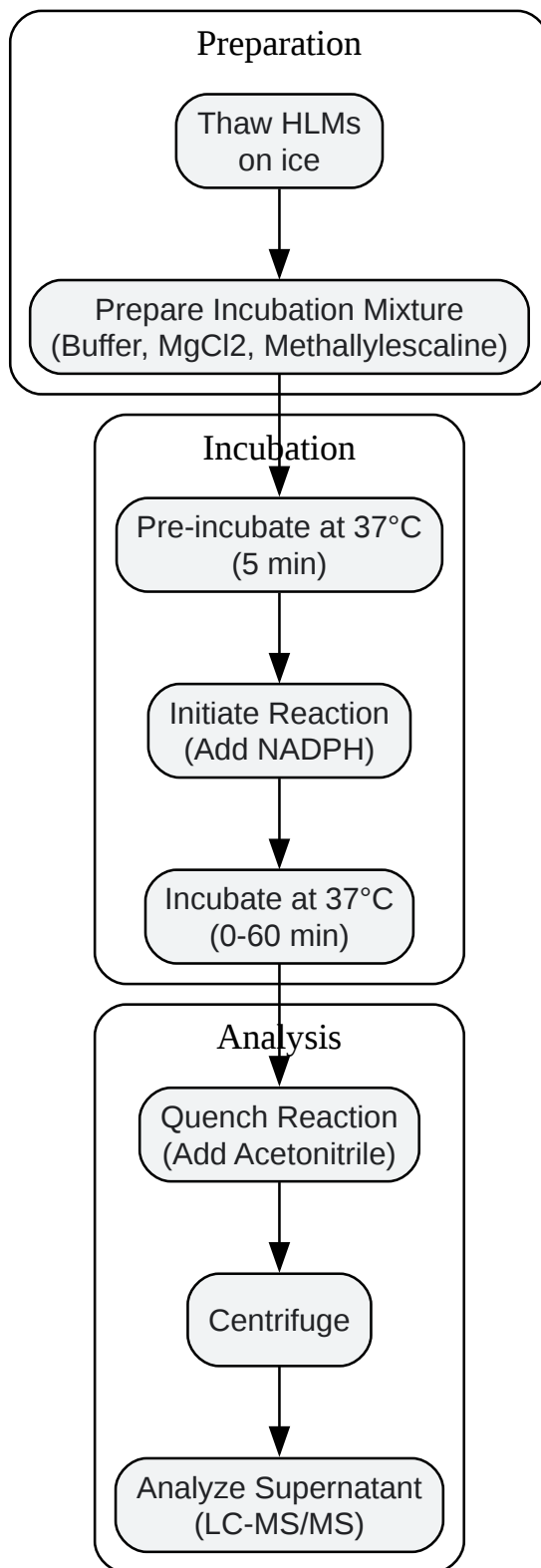
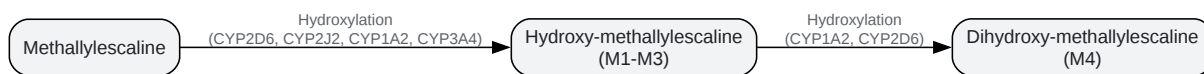
Introduction

Methallylescaline, a psychoactive phenethylamine, undergoes metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes.^{[1][2][3][4][5]} Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and toxicological properties. Human liver microsomes are a valuable in vitro tool for these studies as they contain a rich complement of drug-metabolizing enzymes, particularly CYPs.^{[6][7][8]}

Metabolic Pathway of Methallylescaline

In vitro studies using human hepatocytes have shown that **Methallylescaline** is metabolized to hydroxylated metabolites.^{[1][2][3][4][5]} The primary metabolic pathway involves hydroxylation of the 2-methylallyl group, leading to the formation of hydroxy-**methallylescaline** and

dihydroxy-**methallylescaline**.^[1] Several CYP enzymes have been identified as being responsible for the metabolism of **Methallylescaline**, including CYP2D6, CYP2J2, CYP1A2, and CYP3A4.^{[1][2][3][4][5]}



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